

The chemical and physical properties of Vactosertib

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Vactosertib	
Cat. No.:	B612291	Get Quote

Vactosertib: A Comprehensive Technical Guide

This in-depth technical guide provides a detailed overview of the chemical and physical properties, mechanism of action, and key experimental data for **Vactosertib** (also known as EW-7197 or TEW-7197), a potent and orally bioavailable small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Vactosertib is a synthetic organic compound with the IUPAC name 2-fluoro-N-[[5-(6-methyl-2-pyridinyl)-4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]aniline.[1][4] Its chemical structure and key properties are summarized below.



Property	Value	Source
Molecular Formula	C22H18FN7	[1][4]
Molecular Weight	399.4 g/mol	[1][4]
Exact Mass	399.16077177 g/mol	[1]
CAS Number	1352608-82-2	[1][4]
IUPAC Name	2-fluoro-N-[[5-(6-methyl-2-pyridinyl)-4-([1][2] [3]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]aniline	[1]
Synonyms	EW-7197, TEW-7197, NOV- 1301	[5]
Appearance	Solid	[6]
pKa (Strongest Acidic)	10.77	[2]
pKa (Strongest Basic)	4.59	[2]
XLogP3	3.2	[1]
Hydrogen Bond Donor Count	2	[4]
Hydrogen Bond Acceptor Count	6	[4]
Rotatable Bond Count	5	[4]
Topological Polar Surface Area	83.8 Ų	[1]

Solubility



Solvent	Solubility	Notes	Source
Water	< 1 mg/mL	Insoluble or slightly soluble	[6]
DMSO	60 mg/mL (150.22 mM)	Sonication is recommended	[6]
Ethanol	40 mg/mL (100.15 mM)	Sonication is recommended	[6]

Stability

Vactosertib is stable for at least three years when stored as a powder at -20°C. In solvent, it can be stored at -80°C for up to one year.[6]

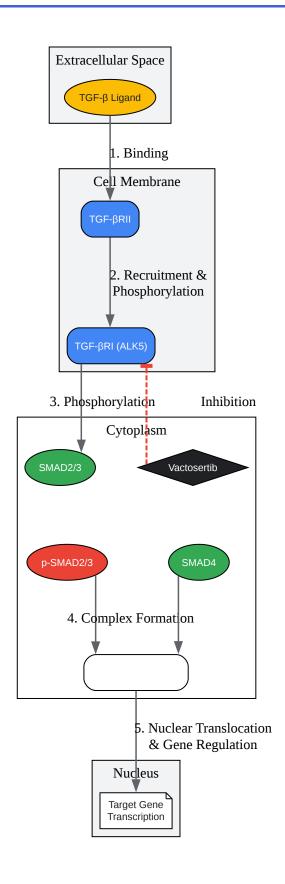
Pharmacology and Mechanism of Action

Vactosertib is a selective inhibitor of the serine/threonine kinase activity of the TGF- β type I receptor (ALK5) and also shows inhibitory activity against ALK4.[5][7] By inhibiting ALK5, **Vactosertib** blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby preventing their translocation to the nucleus and subsequent regulation of target gene transcription.[8] This inhibition of the TGF- β /SMAD signaling pathway has been shown to suppress tumor growth, migration, and invasion, and to modulate the tumor microenvironment. [1][9]

Signaling Pathway

The TGF- β signaling pathway and the inhibitory action of **Vactosertib** are depicted in the following diagram.





Click to download full resolution via product page

TGF-β Signaling Pathway and **Vactosertib**'s Mechanism of Action.



Pharmacokinetics

Vactosertib is orally bioavailable and is rapidly absorbed.[10][11] Pharmacokinetic parameters from a first-in-human phase 1 study in patients with advanced solid tumors are summarized below.

Parameter	Value	Notes	Source
Time to Maximum Concentration (Tmax)	1.2 hours (median)	After a single dose	[10][11]
Terminal Half-life (t1/2)	3.2 hours (median)	After a single dose	[10][11]
Apparent Clearance (CL/F)	29 L/h (median)	[10][11]	
Volume of Distribution (Vd/F)	133 L (median)	[10][11]	_
Accumulation Ratio	0.87 (median)	After 5 daily doses	[10][11]

Experimental Protocols ALK5 Kinase Inhibition Assay

A common method to determine the inhibitory activity of **Vactosertib** on ALK5 is a kinase assay, such as the LanthaScreen™ Eu Kinase Binding Assay or a radioisotopic assay.[7][12]

Objective: To determine the IC50 value of **Vactosertib** for ALK5.

Materials:

- Recombinant active TGFβR1 (ALK5)
- Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- ATP
- Substrate (e.g., a generic kinase substrate or a specific peptide)



- Vactosertib stock solution (in DMSO)
- Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit or [γ-33P]-ATP)
- 384-well plates

Procedure (based on ADP-Glo™ Assay):

- Prepare serial dilutions of Vactosertib in the appropriate buffer. The final DMSO
 concentration should be kept constant across all wells and typically should not exceed 1%.
- Prepare a master mix containing the kinase assay buffer, ATP, and the peptide substrate.
- Add the diluted Vactosertib or vehicle control to the wells of the 384-well plate.
- Add the ALK5 enzyme to the wells, except for the "blank" control wells.
- Initiate the kinase reaction by adding the master mix to all wells.
- Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
- Stop the reaction and measure the kinase activity by adding the ADP-Glo™ reagent
 according to the manufacturer's protocol. This involves a two-step process to deplete unused
 ATP and then convert the generated ADP to ATP, which is then used to generate a
 luminescent signal.
- Read the luminescence on a plate reader.
- Calculate the percent inhibition for each Vactosertib concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phospho-SMAD2/3

Objective: To assess the effect of **Vactosertib** on the phosphorylation of SMAD2 and SMAD3 in cells.

Materials:

Cell line of interest (e.g., HeLa, HT1080)



- Cell culture medium and supplements
- TGF-β3 recombinant protein
- Vactosertib
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-phospho-SMAD2/3 and anti-total-SMAD2/3
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- · Imaging system

Procedure:

- Seed cells in culture plates and grow to 80-90% confluency.
- Serum-starve the cells for 18-22 hours.
- Pre-treat the cells with various concentrations of Vactosertib or vehicle for a specified time (e.g., 1 hour).
- Stimulate the cells with TGF-β3 (e.g., 10 ng/mL) for 30 minutes.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.



- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-SMAD2/3 overnight at 4°C.
- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- · Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Strip the membrane and re-probe with an antibody against total SMAD2/3 as a loading control.

Cell Viability Assay

Objective: To determine the effect of **Vactosertib** on the viability of cancer cells.

Materials:

- Cancer cell line of interest
- · Cell culture medium
- Vactosertib
- Viability assay reagent (e.g., XTT, MTT, or WST-8)
- · 96-well plates
- Plate reader

Procedure (using XTT assay):

- Seed cells in a 96-well plate at a density of approximately 5,000 cells per well.[3]
- Allow the cells to adhere overnight.

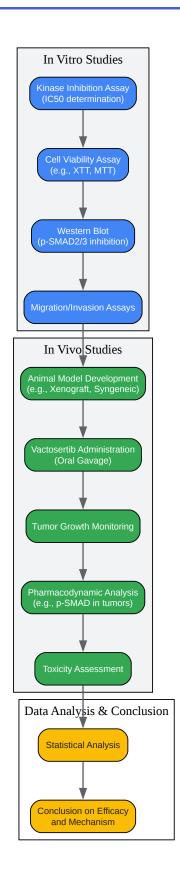


- Treat the cells with various concentrations of **Vactosertib** or vehicle control.
- Incubate the cells for a specified period (e.g., 72 hours).[3]
- Add the XTT reagent to each well and incubate for 3 hours at 37°C.[3]
- Measure the absorbance at the appropriate wavelength (e.g., 475 nm) using a plate reader.
- Calculate the percent cell viability relative to the vehicle-treated control and determine the IC50 value.

Experimental Workflows

The following diagram illustrates a typical preclinical experimental workflow for evaluating the efficacy of **Vactosertib**.





Click to download full resolution via product page

A Representative Preclinical Experimental Workflow for Vactosertib.



Conclusion

Vactosertib is a well-characterized small molecule inhibitor of the TGF-β signaling pathway with demonstrated preclinical and clinical activity. Its chemical and physical properties, along with its pharmacokinetic profile, make it a suitable candidate for oral administration. The experimental protocols outlined in this guide provide a foundation for further research into the therapeutic potential of **Vactosertib** in various disease models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Vactosertib | C22H18FN7 | CID 54766013 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Vactosertib, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vactosertib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. vactosertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Vactosertib | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Transforming growth factor-β receptors: versatile mechanisms of ligand activation PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic characteristics of vactosertib, a new activin receptor-like kinase 5 inhibitor, in patients with advanced solid tumors in a first-in-human phase 1 study PubMed [pubmed.ncbi.nlm.nih.gov]



- 12. ulab360.com [ulab360.com]
- To cite this document: BenchChem. [The chemical and physical properties of Vactosertib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612291#the-chemical-and-physical-properties-of-vactosertib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com